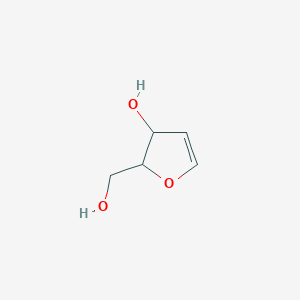

2-(hydroxymethyl)-2,3-dihydrofuran-3-ol

Description

Overview of Dihydrofuran Ring Systems in Organic Chemistry

Dihydrofurans are a class of five-membered heterocyclic organic compounds containing one oxygen atom and a single double bond within the ring. Their structure is related to the aromatic compound furan (B31954) and the saturated tetrahydrofuran (B95107). The presence of both sp2 and sp3 hybridized carbon atoms, along with an oxygen heteroatom, imparts a unique combination of reactivity and stability to the dihydrofuran ring. This makes them versatile building blocks in organic synthesis. There are two primary isomers of dihydrofuran, namely 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran, each exhibiting distinct chemical properties and participating in different types of reactions.

Significance of Hydroxymethylated Dihydrofuran Derivatives as Key Synthetic Intermediates

The functionalization of the dihydrofuran ring with a hydroxymethyl group (-CH2OH) significantly enhances its utility as a synthetic intermediate. The hydroxyl group can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, halides, or protected to allow for selective reactions at other positions of the molecule. This versatility is particularly valuable in the stereoselective synthesis of complex natural products and pharmaceutical agents, where precise control over the molecular architecture is paramount. The presence of both the dihydrofuran ring and the hydroxymethyl group provides multiple reaction sites, enabling the construction of intricate molecular frameworks.

Research Trajectories and Academic Focus on 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol

The specific compound, this compound, has attracted considerable research interest due to its defined stereochemistry and its role as a crucial chiral precursor. Much of the academic and industrial focus on this molecule stems from its identity as a key intermediate and a known impurity in the synthesis of important pharmaceutical compounds.

This molecule is also known by the trivial name D-Ribal and is cataloged as Decitabine Impurity 15. biosynth.com This directly links its relevance to the production of Decitabine, a cytidine (B196190) analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. Consequently, research has been directed towards understanding its formation, and developing efficient and stereoselective synthetic routes to either produce it as a building block or minimize its formation as an impurity during drug synthesis.

The synthesis of such furanoid glycals, including D-Ribal, often originates from readily available carbohydrate sources like D-ribose. tandfonline.comresearchgate.net General synthetic strategies involve the preparation of furanoid glycosyl halides from protected sugars, followed by reductive processes to yield the glycal structure. tandfonline.com The stereochemistry of the starting carbohydrate directly influences the stereochemical outcome of the final dihydrofuran derivative, making this a powerful approach for obtaining enantiomerically pure compounds.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,3-dihydrofuran |

| 2,5-dihydrofuran |

| Decitabine |

| D-Ribal |

| D-ribose |

| Furan |

| Tetrahydrofuran |

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 96761-00-1 | biosynth.com |

| Molecular Formula | C5H8O3 | biosynth.com |

| Molecular Weight | 116.12 g/mol | biosynth.com |

| Synonyms | D-Ribal, Decitabine Impurity 15, 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol | biosynth.com |

| Stereochemistry | (2R,3S) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSIWMWLVSBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C1O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxymethyl 2,3 Dihydrofuran 3 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

Control over the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For a molecule like 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol, which contains multiple stereocenters, stereoselective and enantioselective methods are essential for accessing specific, biologically relevant isomers.

Palladium-Catalyzed Carbonylation of Alkynyl Oxiranemethanol Derivatives

A notable strategy for constructing the dihydrofuran-3-ol skeleton involves the palladium-catalyzed carbonylation of alkynyl oxiranemethanol derivatives. This method provides a pathway to 4,5-dihydrofuran-3-ol structures through a cyclization process. The reaction typically utilizes a palladium catalyst, such as (MePh₂)₄Pd, in the presence of carbon monoxide. When applied to alkynyl oxiranemethanol substrates, this reaction yields the desired dihydrofuran-3-ol derivatives directly.

| Substrate Type | Catalyst | Conditions | Product |

| Alkynyl Oxiranemethanol | (MePh₂)₄Pd | 20 atm CO, Methanol (B129727) | 4,5-Dihydrofuran-3-ol derivative |

This table illustrates the general conditions for the palladium-catalyzed carbonylation leading to dihydrofuran-3-ol systems.

The intramolecular Michael reaction, or conjugate addition, is a powerful ring-forming strategy where a nucleophile and a Michael acceptor are present within the same molecule. organic-chemistry.org In the context of dihydrofuran-3-ol synthesis, the palladium-catalyzed carbonylation of the alkynyl oxiranemethanol is believed to generate a reactive intermediate, such as a palladium-allenyl species. This intermediate can then undergo intramolecular attack by the tethered hydroxyl group.

The mechanism proceeds via the following proposed steps:

Oxidative Addition: The palladium(0) catalyst adds to the alkynyl oxiranemethanol substrate.

Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Intermediate Formation: This leads to the formation of a key intermediate, which acts as a Michael acceptor.

Intramolecular Cyclization: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the activated system in a conjugate (Michael-type) addition. This 5-exo-dig cyclization is thermodynamically favored and results in the formation of the five-membered dihydrofuran ring.

Protonolysis/Reductive Elimination: The cycle is completed by a step that releases the final product and regenerates the active palladium(0) catalyst.

This cascade process, combining a carbonylation event with an intramolecular cyclization, provides an efficient route to the target heterocyclic core.

Achieving stereocontrol in palladium-catalyzed cyclizations is crucial for synthesizing specific stereoisomers of this compound. The final stereochemistry of the product is influenced by several factors, including the geometry of the starting oxirane and the nature of the catalytic system.

For instance, palladium(0)-catalyzed arylative cyclizations of alkynyl aldehydes have demonstrated that anti-selective additions can be achieved, affording specific diastereomers of cyclic products. researchgate.net The stereochemical outcome is dictated by the transition state of the cyclization step. By employing chiral ligands on the palladium center, it is possible to create an asymmetric environment that favors the formation of one enantiomer over the other. The choice of ligand, solvent, and temperature can significantly impact both the diastereoselectivity and enantioselectivity of the transformation, allowing for the targeted synthesis of optically active dihydrofuranols.

Oxidative Cyclization Reactions for 2-Hydroxy-2,3-dihydrofuran Derivatives

Oxidative cyclization provides an alternative pathway to furan-based structures. These reactions typically involve the oxidation of a diene or a related unsaturated system to trigger a ring-closing event. For example, the oxidative cyclization of 1,4-dienes using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can produce 2,3,5-trisubstituted tetrahydrofuran-diols. msu.edu This process is believed to occur through a [3+2] cycloaddition mechanism, which establishes multiple stereocenters in a single step. msu.edu While the direct product is a tetrahydrofuran (B95107), such methods are foundational for building highly functionalized furan (B31954) cores that can be precursors to 2-hydroxy-2,3-dihydrofuran derivatives. Similarly, Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have been developed to form substituted furan derivatives. nih.gov

A highly effective method for synthesizing substituted 2,3-dihydrofurans involves a domino reaction between an enone (a component of a 1,4-enedione structure) and a pyridinium (B92312) ylide, which is generated in situ from a phenacyl pyridinium halide. organic-chemistry.orgorganic-chemistry.org This cascade process typically involves a Michael addition followed by an intramolecular Sₙ2 cyclization. organic-chemistry.org

The reaction mechanism unfolds as follows:

Ylide Formation: A base, such as potassium carbonate or piperidine, deprotonates the phenacyl pyridinium halide to form a reactive pyridinium ylide. organic-chemistry.orgorganic-chemistry.org

Michael Addition: The ylide acts as a soft nucleophile and adds to the β-carbon of the enone (the Michael acceptor), creating an enolate intermediate. organic-chemistry.org

Intramolecular Cyclization: The oxygen atom of the enolate then acts as a nucleophile, displacing the pyridine (B92270) group in an intramolecular Sₙ2 reaction to form the five-membered dihydrofuran ring. organic-chemistry.orgorganic-chemistry.org

This methodology is highly stereoselective, often yielding trans-substituted dihydrofurans. organic-chemistry.org The one-pot nature of this transformation, combining multiple bond-forming events in a single operation, makes it a highly efficient strategy for accessing complex dihydrofuran structures. organic-chemistry.org

| Ylide Precursor | Enone | Base | Product | Yield | Ref |

| N-Phenacylpyridinium Bromide | Chalcone | K₂CO₃ | 2,4,5-Triphenyl-2,3-dihydrofuran | 95% | organic-chemistry.org |

| N-(4-Chlorophenacyl)pyridinium Bromide | Chalcone | K₂CO₃ | 2-(4-Chlorophenyl)-4,5-diphenyl-2,3-dihydrofuran | 93% | organic-chemistry.org |

| N-Phenacylpyridinium Bromide | (E)-4-Phenylbut-3-en-2-one | K₂CO₃ | 4-Methyl-2,5-diphenyl-2,3-dihydrofuran | 93% | organic-chemistry.org |

This table shows representative examples of dihydrofuran synthesis via the domino reaction of pyridinium ylides and enones.

Intramolecular Silyl (B83357) Nitronate Cycloaddition (ISNC) for Dihydrofuran-3-yl Ketone Formation

The Intramolecular Silyl Nitronate Cycloaddition (ISNC) is a novel route for synthesizing dihydrofuran-3-yl ketones, which are closely related to the target structure. This method begins with propargylic nitroethers. The core of the reaction is a 1,3-dipolar cycloaddition involving an in situ generated silyl nitronate.

The general procedure involves treating the propargylic nitroether with a base, such as triethylamine, and a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). This forms an N-trimethylsilyloxy nitronate intermediate. This intermediate then undergoes a [3+2] cycloaddition with the tethered alkyne. An acidic workup of the resulting cyclic intermediate affords the final dihydrofuran-3-yl ketone product. This reaction has been shown to be effective for preparing a variety of dihydrofurans with different substituents at the 2 and 5 positions.

A proposed mechanism suggests that the reaction proceeds through an isoxazoline (B3343090) intermediate which, upon acidic workup, rearranges to the dihydrofuro-carbonyl product. This method is notable for its ability to construct the dihydrofuran ring with good to excellent yields.

Strategies Utilizing 2,3-Dihydrofuran (B140613) as a Precursor Core

The 2,3-dihydrofuran scaffold is a versatile starting material for the synthesis of more complex furan derivatives. nih.govgoogle.com Its inherent reactivity allows for various transformations to introduce functionality, such as the hydroxymethyl and hydroxyl groups found in the target compound.

A key strategy for functionalizing cyclic ethers involves their reaction with electrophiles to generate transient oxonium intermediates, which can then undergo further reactions. While direct reactions with glyoxylate (B1226380) derivatives are a plausible route, a related and well-documented transformation involves the generation of oxonium ylides from α-oxo gold carbenes. elsevierpure.com In this methodology, the gold-catalyzed intermolecular reaction of allyl homopropargyl ethers with an oxidant like N-oxide generates an α-oxo gold carbene. This species is then trapped by the ether oxygen to form an oxonium ylide, which subsequently undergoes a researchgate.netnih.gov-sigmatropic rearrangement to yield 2,5-disubstituted dihydrofuran-3(2H)-ones. elsevierpure.com This process demonstrates the utility of oxonium intermediates in constructing the dihydrofuranone core, which can be a precursor to the desired diol via reduction.

An alternative approach begins with readily available furan-based precursors, such as 2-(hydroxymethyl)furan (furfuryl alcohol). sigmaaldrich.cngeorganics.sk The furan ring is susceptible to opening under certain conditions, particularly in the presence of acid and water. mdpi.com This ring-opening reaction can yield intermediates like levulinic acid. mdpi.com In a controlled sequence, the furan ring of a suitable precursor can be opened to form a diketone or related species. researchgate.net This intermediate can then undergo a subsequent intramolecular cyclization (recyclization) to form a new heterocyclic ring system. For instance, acid-catalyzed furan ring opening of N-(furfuryl)anthranilamides leads to a diketone moiety that recyclizes to form both diazepine (B8756704) and pyrrole (B145914) rings in one step. researchgate.net A similar strategy, involving the controlled opening of a 2-(hydroxymethyl)furan derivative and subsequent intramolecular nucleophilic attack and recyclization, could provide a pathway to the 2,3-dihydrofuran-3-ol system.

Asymmetric Organocatalytic Approaches to Structurally Related Dihydrofuran-2(3H)-one Systems

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.gov While not directly targeting this compound, these methods provide access to chiral dihydrofuran-2(3H)-one (or butenolide) skeletons, which are valuable synthetic intermediates.

Novel organocatalysts, such as those bearing a squaramide-sulfonamide motif, have been designed to act as multiple hydrogen bond donors. nih.gov These catalysts have proven effective in promoting asymmetric direct vinylogous aldol (B89426) reactions between furan-2(5H)-one and various aldehydes, leading to the synthesis of γ,γ-disubstituted-δ-hydroxy-γ-butenolides with high stereoselectivity. nih.gov Similarly, bifunctional squaramide catalysts are used for the enantioselective synthesis of dihydrofuran-spirooxindoles from dioxindoles and α,β-unsaturated ketones. researchgate.net Another approach involves a cascade process where an α,β-unsaturated carboxylic acid acts as both a Michael acceptor and an acidic co-catalyst for enamine catalysis, leading to tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives with excellent stereoselectivity. rsc.org

Table 2: Performance of Organocatalysts in Asymmetric Syntheses of Dihydrofuranone Systems

This table summarizes the effectiveness of different organocatalytic systems in producing chiral dihydrofuranone-related structures.

| Catalyst Type | Reaction Type | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Squaramide-Sulfonamide | Vinylogous Aldol | γ,γ-disubstituted-δ-hydroxy-γ-butenolide | - | - | nih.gov |

| Bifunctional Squaramide | Michael/Pinner | Dihydrofuran-spirooxindoles | 81-95% | up to 99% | researchgate.net |

| Chiral Thiourea | Michael/Oxa-substitution | trans-2,3-Dihydrobenzofurans | - | - | researchgate.net |

| Ammonium-tethered Pyrrolidine | Michael/Cyclization | Spirooxindole lactones | 81-95% | up to 99% | researchgate.net |

Synthesis of Fused Dihydrofuran Architectures Containing Hydroxymethyl Moieties

The creation of fused heterocyclic systems that incorporate the dihydrofuran motif is essential for developing complex molecules with potential applications in medicinal chemistry and materials science.

Intramolecular Inverse Electron Demand Diels–Alder Reactions for Furo[2,3-b]pyridines

The furo[2,3-b]pyridine (B1315467) core is a valuable scaffold in medicinal chemistry, often serving as a hinge-binding motif in kinase inhibitors. nih.gov The intramolecular inverse electron demand Diels-Alder (i-IEDDA) reaction is a powerful strategy for constructing such fused ring systems. nih.govresearchgate.net This reaction typically involves an electron-deficient diene, such as a 1,2,4-triazine (B1199460), tethered to an electron-rich dienophile. researchgate.net

In a typical synthetic sequence, a suitably substituted 1,2,4-triazine is functionalized with a tether containing a dienophile, such as an alkyne. Upon heating, the intramolecular cycloaddition occurs, followed by the extrusion of a small molecule (e.g., dinitrogen), leading to the formation of the fused pyridine ring. researchgate.net Subsequent functionalization can then be performed to introduce moieties like the hydroxymethyl group. For example, a concise 4-step synthesis of furo[2,3-b]pyridines has been developed that allows for functionalization at the 3- and 5-positions, making it amenable for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov While direct i-IEDDA reactions to form hydroxymethyl-substituted furo[2,3-b]pyridines are specific, the general methodology provides a clear pathway. The synthesis of dihydrofuro[2,3-b]pyridines has been achieved via the i-IEDDA reaction of 1,2,4-triazines, showcasing the method's utility for accessing the core dihydrofuran-fused architecture. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Hydroxymethyl 2,3 Dihydrofuran 3 Ol

Transformations of the Dihydrofuran Ring System

The 2,3-dihydrofuran (B140613) ring is a versatile heterocyclic system susceptible to a variety of transformations, including reduction, rearrangement, and electrochemical modification. These reactions allow for the conversion of the dihydrofuran core into other valuable saturated or expanded heterocyclic structures.

Pathways for Furan (B31954) Ring Reduction to Tetrahydrofuran (B95107) Derivatives

The conversion of the dihydrofuran ring in 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol to its saturated analogue, 2-(hydroxymethyl)tetrahydrofuran-3-ol, is a key transformation that removes the endocyclic double bond. umich.edunih.gov This reduction is most commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Noble metal catalysts are highly effective for the hydrogenation of furan and its derivatives. organic-chemistry.org Commonly employed catalysts include rhodium on carbon (Rh/C), palladium (Pd), platinum (Pt), and ruthenium (Ru). For instance, the complete hydrogenation of furan rings to form tetrahydrofurans can be achieved using 10% Rh/C in water under hydrogen pressure. researchgate.net Similarly, phosphine-catalyzed hydrogenation can convert substituted dihydrofurans into their corresponding tetrahydrofuran derivatives. quimicaorganica.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity and yield, minimizing side reactions such as hydrogenolysis of the C-O bonds.

Table 1: Catalytic Systems for Furan Ring Hydrogenation

| Catalyst System | Substrate Type | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 10% Rh/C | Aromatic Furans | Tetrahydrofurans | 5 atm H₂, 80 °C, Water | researchgate.net |

| Pd/C | Furfural | Tetrahydrofurfuryl alcohol | High H₂ pressure | organic-chemistry.org |

| Triphenylphosphine | Substituted Dihydrofurans | Substituted Tetrahydrofurans | Hydrogenation | quimicaorganica.org |

| Ru, Pt, Au | Furfural | Tetrahydrofurfuryl alcohol | Varies | organic-chemistry.org |

Ring Expansion and Rearrangement Reactions (e.g., Achmatowicz Rearrangement of Hydroxymethylfurans)

The furan ring system serves as a precursor for significant rearrangement and ring expansion reactions, which are driven by the formation of more stable structures. bohrium.comresearchgate.net A prominent example of this is the Achmatowicz rearrangement, an oxidative ring expansion that converts a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one. nih.govlibretexts.orgresearchgate.net This reaction provides a powerful method for synthesizing dihydropyranones, which are valuable intermediates in the total synthesis of monosaccharides and other natural products. nih.govrsc.org

The reaction is initiated by the oxidation of the furan ring, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), bromine (Br₂) in methanol (B129727), or N-Bromosuccinimide (NBS). rsc.org The process involves an oxidative cleavage of the furan ring followed by an intramolecular cyclization to form the expanded dihydropyranone ring. libretexts.org Although the substrate in the title, this compound, is already a dihydrofuran, its structural similarity to furfuryl alcohols suggests its potential to undergo analogous rearrangement pathways under specific oxidative conditions.

Recent advancements have focused on greener and more efficient methods, including the use of photocatalysts under visible light, which can facilitate the rearrangement in minutes.

Table 2: Oxidizing Agents for Achmatowicz-Type Rearrangements

| Oxidant/Reagent | Reaction Type | Reference |

|---|---|---|

| Bromine (Br₂) in Methanol | Classical Achmatowicz | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidative Rearrangement | rsc.org |

| N-Bromosuccinimide (NBS) | Oxidative Rearrangement | rsc.orgnih.gov |

| Potassium Bromide (KBr)/Oxone | Catalytic System | |

| Ru(bpy)₃Cl₂·6H₂O / Sunlight | Photocatalytic | |

| Electricity (Electrochemical) | Green Oxidation |

Electrochemical Transformations Leading to Substituted Dihydrofurans

Electrochemical methods offer a sustainable and highly controllable route for the transformation of furan derivatives. These methods use electricity to drive oxidation or reduction reactions, often avoiding the need for harsh chemical reagents. rsc.org

A key electrochemical transformation is the oxidation of furans in methanol to yield 2,5-dimethoxy-2,5-dihydrofurans. nih.govlibretexts.org This reaction typically proceeds in an undivided cell using bromide ions as mediators. nih.gov The resulting dimethoxylated dihydrofurans are versatile intermediates, as demonstrated in the original Achmatowicz reaction where they rearrange to dihydropyrans upon treatment with acid. nih.gov

Furthermore, electrochemical approaches have been developed for the direct synthesis of dihydrobenzofurans through the coupling of alkenes with phenoxy cations generated via oxidation. ntu.ac.uk The electrolyte system and electrode materials are critical parameters that can be tuned to influence product selectivity. researchgate.net For instance, an electrochemical version of the Achmatowicz rearrangement has been demonstrated using electricity as a green oxidant, highlighting the potential of electrosynthesis in modern organic chemistry.

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a key site for functionalization through oxidation and nucleophilic substitution, enabling the introduction of a wide range of chemical moieties.

Selective Oxidation Reactions of the Primary Alcohol

The primary alcohol in this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov This selectivity is crucial for synthetic applications.

Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are classic examples used for this purpose. nih.gov More modern and sustainable methods employ heterogeneous catalysts, such as RuO₂-supported Mn₃O₄, which can selectively oxidize primary alcohols to aldehydes using molecular oxygen or air as the oxidant. Similarly, certain enzymatic or chemo-enzymatic systems, like those involving Gluconobacter oxydans, exhibit exquisite selectivity in oxidizing primary alcohols. rsc.org

Conversely, strong oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. The Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful oxidant that achieves this transformation. nih.gov The oxidation of chromium from Cr(VI) (orange) to Cr(III) (green) provides a visual indicator of the reaction's progress. nih.gov Catalytic systems based on molybdenum have also been shown to effectively oxidize the hydroxymethyl group in furan derivatives to the corresponding carboxylic acid using hydrogen peroxide as the oxidant.

Table 3: Selective Oxidation of Primary Alcohols in Furan Derivatives

| Reagent/Catalyst | Oxidant | Product | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | - | Aldehyde | nih.gov |

| RuO₂-supported Mn₃O₄ | O₂ / Air | Aldehyde | |

| N-Chlorosuccinimide / Oxoammonium salts | - | Aldehyde | ntu.ac.uk |

| Jones Reagent (CrO₃/H₂SO₄) | - | Carboxylic Acid | nih.gov |

| Gluconobacter oxydans | - | Carboxylic Acid | rsc.org |

| Molybdenum Complexes | H₂O₂ | Carboxylic Acid |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group (–OH) is a poor leaving group for nucleophilic substitution reactions. Therefore, activation of the primary alcohol is required to facilitate its displacement by a nucleophile. bohrium.comrsc.org This activation is typically achieved in one of two ways:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). This ion is an excellent leaving group (water), which can then be displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction. rsc.org For example, reacting 5-hydroxymethylfurfural (B1680220) with ethereal hydrogen bromide or hydrogen chloride readily produces the corresponding 5-bromomethyl- or 5-chloromethylfurfural. umich.edu

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270). This converts the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group, allowing for subsequent substitution by a wide range of nucleophiles. rsc.org

Once activated, the electrophilic carbon of the hydroxymethyl group can be attacked by various nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), alkoxides (RO⁻), and amines (RNH₂), to yield a diverse array of substituted derivatives. umich.edu The reactivity of the hydroxyl group in hydroxymethylfurans is noted to be enhanced due to the electron-withdrawing nature of the furan ring. umich.edu

Derivatization and Protection Strategies for Synthetic Manipulation

The presence of two hydroxyl groups with different steric and electronic environments in this compound necessitates careful consideration of protection and derivatization strategies for selective synthetic manipulation. The primary alcohol is generally more accessible and reactive than the secondary alcohol, allowing for regioselective modifications.

Common strategies for the protection of hydroxyl groups involve the use of silyl (B83357) ethers, which offer a wide range of stability and can be selectively removed under specific conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For this compound, the primary hydroxyl group can be selectively protected over the more sterically hindered secondary hydroxyl group. Bulky silylating agents like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride can be employed to achieve this selectivity. wikipedia.org

Acylation is another common derivatization technique. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), can lead to the formation of ester derivatives. For instance, acetylation with acetic anhydride can yield 2-(acetoxymethyl)-2,3-dihydrofuran-3-yl acetate. The synthesis of a doubly acylated cis-tetrahydrofuran-diol product has been reported in a three-step process involving stereoselective oxidative cyclization, followed by benzoylation and acetylation. researchgate.netmdpi.com This highlights the potential for creating various ester derivatives of the target molecule.

The selective deprotection of bis-silyl ethers is also a critical aspect of synthetic strategies, often achievable based on the differential steric hindrance of the protecting groups. researchgate.net For example, a less hindered primary silyl ether can be cleaved in the presence of a more hindered secondary one.

Table 1: Common Protecting Groups for Alcohols and Their General Applicability

| Protecting Group | Abbreviation | General Stability |

| tert-Butyldimethylsilyl | TBDMS | Stable to a wide range of conditions, cleaved by fluoride (B91410) ions. |

| Triisopropylsilyl | TIPS | More stable than TBDMS to acidic conditions. |

| Acetyl | Ac | Stable to mildly acidic and basic conditions, cleaved by hydrolysis. |

| Benzoyl | Bz | More stable than acetyl to hydrolysis. |

Detailed Mechanistic Studies of Key Reaction Pathways

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. This involves the characterization of transient species and the study of reaction kinetics.

Characterization and Role of Reaction Intermediates

The reactions of dihydrofurans often proceed through various intermediates, the characterization of which provides valuable mechanistic insights. In palladium-catalyzed reactions, which are common for the functionalization of dihydrofurans, several palladium-containing intermediates are proposed. rsc.orgwildlife-biodiversity.comnih.govnih.govresearchgate.net For instance, in the Heck arylation of 2,3-dihydrofuran, the formation of Pd(0) nanoparticles as the resting state of the catalyst has been evidenced by Transmission Electron Microscopy (TEM). wildlife-biodiversity.com

The reaction of 2,3-dihydrofurans can also involve zwitterionic intermediates. For example, the reaction of a Lewis acidic borane (B79455) with an alkyne, a key step in some main group transformations, has been proposed to proceed through a zwitterionic intermediate which has been isolated and characterized spectroscopically and structurally. nih.gov While not directly involving this compound, these studies on related systems provide a framework for understanding its potential reaction pathways.

Spectroscopic techniques are invaluable for the detection and characterization of fleeting reaction intermediates. dtic.milekb.eg For example, laser fluorescence excitation spectroscopy has been used to identify and study transient molecules in the gas phase. dtic.mil Mass spectrometry has also been employed to detect short-lived intermediates in electrochemical reactions. acs.org

Chemical Kinetics of Dihydrofuran Derivatives in Gas-Phase Reactions

The study of gas-phase reactions of dihydrofuran derivatives, particularly their reactions with hydroxyl (OH) radicals, is important for understanding their atmospheric chemistry and combustion processes. researchgate.netcopernicus.orgnih.govnist.govnih.gov The rate constants and their temperature dependence are key parameters in these studies.

The kinetics of the gas-phase reaction of OH radicals with various organic compounds, including some related to furan, have been studied extensively. copernicus.orgnih.govnist.gov These studies often determine Arrhenius parameters, which describe the temperature dependence of the reaction rate constant. researchgate.netresearchgate.net For example, the kinetics of the reaction of OH radicals with trimethyl phosphate (B84403) have been studied over a wide temperature range, revealing a V-shaped temperature dependence. nih.gov

Theoretical studies, often employing density functional theory (DFT), are used to investigate reaction mechanisms and calculate rate constants. researchgate.net These computational approaches can provide detailed information on the potential energy surface of a reaction, including the structures of transition states and intermediates. For the reaction of CF3OCH2CH3 with OH radicals, theoretical studies have shown that hydrogen atom abstraction from the –CH2– site is the most favorable pathway. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl 2,3 Dihydrofuran 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol has been found in the searched scientific literature. The following sections are therefore based on the expected general principles of NMR spectroscopy as they would apply to the putative structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structure and Stereochemistry

A detailed analysis of the ¹H and ¹³C NMR spectra would be essential for confirming the constitution and stereochemistry of this compound. In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the dihydrofuran ring, the hydroxymethyl group, and the hydroxyl groups. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent oxygen atoms. For instance, the proton at C2, being adjacent to the ring oxygen and the hydroxymethyl group, would likely appear at a different chemical shift compared to the protons at C3, which is attached to a hydroxyl group. The protons of the hydroxymethyl group would likely appear as a multiplet, and the hydroxyl protons would present as broad singlets, unless deuterated solvent is used.

The ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms would also be highly dependent on their local electronic environment. The carbon C2, bonded to two oxygen atoms (the ring oxygen and the hydroxyl of the hydroxymethyl group), would be expected to resonate at a significantly downfield chemical shift. Similarly, C3, bearing a hydroxyl group, would also be shifted downfield compared to the other ring carbons.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the dihydrofuran ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the hydroxymethyl group to the C2 position.

Vibrational Spectroscopy

No specific experimental IR or Raman spectra for this compound are available in the public domain. The following discussion is based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum of this compound would be dominated by a broad and intense absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak would be due to hydrogen bonding. Other expected significant peaks would include C-O stretching vibrations in the 1000-1300 cm⁻¹ region, arising from the ether linkage in the dihydrofuran ring and the alcohol functionalities. The C-H stretching vibrations of the aliphatic ring and the hydroxymethyl group would be expected in the 2850-3000 cm⁻¹ range. The presence of a C=C double bond in the dihydrofuran ring would give rise to a C=C stretching vibration around 1650 cm⁻¹.

Raman Spectroscopy for Vibrational Fingerprinting and Complementary Analysis

Raman spectroscopy would provide complementary information to the IR spectrum. While the O-H stretching bands are typically weak in Raman spectra, the C-C and C-O stretching vibrations of the dihydrofuran ring would be expected to produce distinct and sharp signals, providing a valuable vibrational fingerprint of the molecule. The symmetric stretching of the C-O-C ether linkage would likely be a strong Raman band. The C=C stretching vibration would also be Raman active.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No experimental mass spectrum for this compound has been located. A hypothetical mass spectrum obtained by a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Under electron ionization (EI) conditions, the molecule would undergo fragmentation. The fragmentation pattern would be a key tool in confirming the structure. Expected fragmentation pathways could include the loss of a water molecule (M-18), the loss of the hydroxymethyl group (M-31), or cleavage of the dihydrofuran ring. The analysis of these fragment ions would help to piece together the molecular structure.

X-ray Crystallography for Absolute Configuration and Conformation (as applied to related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While no crystal structure for this compound is available, studies on related dihydrofuran and furan (B31954) derivatives provide insights into the likely conformation of the dihydrofuran ring. researchgate.net

The determination of the absolute configuration of the two chiral centers (at C2 and C3) would require the synthesis of an enantiomerically pure sample and its crystallization, followed by X-ray diffraction analysis.

Theoretical and Computational Chemistry of 2 Hydroxymethyl 2,3 Dihydrofuran 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometries and relative stabilities of different conformers of a molecule. mdpi.comresearchgate.net For a molecule like 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol, with multiple rotatable bonds and stereocenters, numerous conformations are possible. The relative energies of these conformers are influenced by a variety of intramolecular interactions, including hydrogen bonding between the hydroxyl and hydroxymethyl groups, as well as steric hindrance.

Computational studies on related furan (B31954) derivatives, such as 2-formylfuran and 3-formylfuran, have successfully used the B3LYP method with the 6-31+G* basis set to determine conformational stability. researchgate.net These studies show that different rotational isomers (cis and trans) have distinct energies, with one conformer being more stable. researchgate.net For this compound, a similar computational approach would involve a systematic search of the potential energy surface to identify all stable conformers. The relative energies, corrected for zero-point vibrational energy, would indicate the most likely conformation in the gas phase.

For example, in the study of 2-formylfuran and 3-formylfuran, the energy difference between the cis and trans conformers was calculated, highlighting the predominance of the trans conformation for both molecules. researchgate.net A similar table could be generated for this compound, detailing the relative energies of its various conformers.

Table 1: Illustrative Conformational Energy Data for Related Furan Derivatives This table is based on data for 2-formylfuran and 3-formylfuran and is intended to illustrate the type of data obtained from DFT calculations.

| Compound | Conformer | Relative Energy (kcal/mol) |

| 2-formylfuran | trans | 0.00 |

| 2-formylfuran | cis | 0.97 |

| 3-formylfuran | trans | 0.00 |

| 3-formylfuran | cis | 0.55 |

| Data adapted from a DFT study on formylfurans. researchgate.net |

Once the optimized geometries of the conformers are obtained, their vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectra, particularly infrared (IR) and Raman spectra, serve as a "molecular fingerprint" that can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

DFT calculations have been shown to accurately predict the vibrational wavenumbers for furan derivatives. researchgate.net For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the two hydroxyl groups, C-O stretching of the ether and alcohol functionalities, and C=C stretching of the dihydrofuran ring. The precise positions of these bands would be influenced by the specific conformation and any intramolecular hydrogen bonding.

Table 2: Representative Calculated Vibrational Frequencies for Furan Derivatives This table presents typical vibrational modes and is illustrative of what would be calculated for the title compound.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 |

| C-H Stretch | Alkyl/Vinyl | 2850-3100 |

| C=C Stretch | Dihydrofuran Ring | 1600-1680 |

| C-O Stretch | Ether/Alcohol | 1000-1300 |

| General wavenumber ranges from spectroscopic principles. |

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net This involves identifying transition states, intermediates, and the energy barriers associated with each step.

For reactions involving substituted dihydrofurans, DFT calculations can map out the entire reaction coordinate. This involves locating the transition state (TS) for each elementary step, which is a high-energy species that represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A computational study on the allylation of furanoside derivatives, which are structurally similar to tetrahydrofurans, utilized DFT calculations at the B3LYP level to investigate the reaction mechanism. nih.gov The study identified the key transition states and determined their relative energies, providing insight into the stereoselectivity of the reaction. nih.gov For a potential reaction of this compound, such as an acid-catalyzed dehydration or oxidation, computational modeling could similarly identify the transition state structures and calculate the activation energy barriers for different possible pathways.

Table 3: Example of Calculated Transition State Energies in a Reaction of a Furanoside Derivative This table is based on data from a study on the allylation of furanosides and illustrates the type of information obtained.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Ligand Exchange | TS-Adduct | 11.2 |

| Allylation | TS-5 | 1.1 |

| Data adapted from a computational study on oxo-rhenium-mediated allylation. nih.gov |

Computational studies can also predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic transformations. By comparing the activation energies of different possible reaction pathways, chemists can predict which product is most likely to form.

In the context of substituted 2,3-dihydrofurans, DFT calculations have been used to explain the regioselectivity of Heck reactions and the mechanisms of cycloaddition reactions. organic-chemistry.orgpku.edu.cn For instance, in the [8+2] cycloaddition of dienylfurans, DFT calculations revealed a stepwise mechanism and explained the observed regiochemistry by analyzing the frontier molecular orbitals (FMOs) of the reactants. pku.edu.cn Similarly, for this compound, computational analysis could predict its reactivity towards various reagents. For example, it could determine whether an electrophile would preferentially attack the double bond or one of the hydroxyl groups. The stereoselectivity of reactions at the chiral centers could also be rationalized by comparing the energies of the transition states leading to different stereoisomeric products.

Applications and Role As a Synthetic Intermediate in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Organic Synthesis

In the realm of modern drug discovery and development, chirality is a critical consideration, as the different enantiomers of a drug molecule often exhibit vastly different biological activities. nih.gov One enantiomer may be therapeutically beneficial (the eutomer), while the other could be inactive or even harmful (the distomer). nih.gov Consequently, asymmetric synthesis—the synthesis of a chiral compound from an achiral or racemic precursor—has become a cornerstone of pharmaceutical manufacturing. nih.gov

A key strategy in asymmetric synthesis is the "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. nih.govyoutube.com These materials, often referred to as chiral building blocks, possess one or more stereocenters that can be incorporated into the final target molecule, guiding the stereochemistry of subsequent transformations. sigmaaldrich.com Chiral alcohols, amines, and carboxylic acids are common classes of such building blocks.

2-(Hydroxymethyl)-2,3-dihydrofuran-3-ol, with its defined stereochemistry at multiple carbon atoms, exemplifies such a chiral building block. It serves as a valuable synthon for introducing specific stereochemical configurations into complex molecular targets. sigmaaldrich.com Its most notable application is as a key precursor in the synthesis of the bis-tetrahydrofuran (bis-THF) moiety, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.orgresearchgate.net This specific bicyclic alcohol is a high-affinity P2-ligand and a crucial component of several highly potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir. acs.orgresearchgate.netallfordrugs.com The synthesis leverages the inherent chirality of precursors to construct the precise three-dimensional architecture required for potent biological activity. acs.org

Precursor to Highly Functionalized Heterocyclic Compounds

The dihydrofuran skeleton is a versatile platform for the construction of more elaborate heterocyclic systems. The functional groups of this compound can be manipulated through various organic reactions to yield complex structures with applications in medicine and beyond.

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-documented process where dihydrofuran derivatives play a central role. This compound is a key intermediate in the manufacturing of Darunavir, an antiretroviral medication used to treat HIV/AIDS. allfordrugs.comgoogle.com

Several synthetic routes have been developed to produce this bicyclic core structure. A common strategy involves the reaction of 2,3-dihydrofuran (B140613) with a glyoxylate (B1226380) derivative, such as ethyl glyoxylate, in the presence of a Lewis acid catalyst like a titanium salt. google.comgoogle.com This reaction forms an oxonium ion intermediate, which is then trapped by a nucleophile to create a 3-(β-carboethoxy-α-hydroxymethyl)-2-substituted tetrahydrofuran (B95107) derivative. google.com Subsequent reduction and acid-catalyzed cyclization yield the desired hexahydrofuro[2,3-b]furan-3-ol. google.comgoogleapis.com

More streamlined, one-pot procedures have also been developed. One such method involves the direct condensation of 2,3-dihydrofuran and glycolaldehyde, catalyzed by transition-metal-based Lewis acids with chiral ligands. researchgate.net While these reactions can achieve high diastereoselectivity, achieving high enantioselectivity has been a challenge. researchgate.net To address this, enzymatic resolution steps are often employed to separate the desired enantiomer, yielding the final product in high enantiomeric purity. researchgate.netgoogleapis.com

The furan (B31954) ring can be chemically transformed into other heterocyclic systems, including pyridazines. Pyridazines and their derivatives are of pharmacological interest and are core components of several drugs. researchgate.netnih.gov An elegant strategy for converting furans into pyridazines involves a sequence of cycloaddition and rearrangement reactions. nih.gov

A mild, three-step, one-pot procedure has been developed for this transformation, which can be applied to furan derivatives such as glycosyl furans. nih.gov The process begins with a [4+2] cycloaddition reaction between the furan ring and singlet oxygen, which is typically generated photochemically in the presence of a sensitizer (B1316253) like methylene (B1212753) blue. nih.gov The resulting endoperoxide intermediate is then reduced, often with a mild reducing agent like diethyl sulfide. The final step involves cyclization with hydrazine (B178648) or a hydrazine derivative under neutral conditions to form the pyridazine (B1198779) ring. nih.gov This method provides a stereoselective route to novel pyridazine C-nucleosides from furan precursors. nih.gov

Utility in Specialized Fields of Organic Chemistry (e.g., Material Science and Dyes via Dihydrofuran Derivatives)

Beyond their role as pharmaceutical intermediates, dihydrofuran derivatives have found applications in material science and the development of functional dyes. The electronic properties of the furan ring system can be tuned through substitution, making these compounds suitable for various optical and electronic applications. nih.govslideshare.net

Furan derivatives are used as intermediates in the synthesis of dyes, pigments, and optical brighteners. slideshare.net For instance, diaryl furan compounds can be used to produce metal-complex dyes with enhanced light fastness. slideshare.net More complex fused systems, such as dihydrofuro[3,2-c]coumarins, have been investigated for their potential as fluorescent probes and laser dyes. nih.gov Furthermore, certain polyheterocyclic systems built from furan units, like naphthodifurans (NDFs) and anthradifurans (ADFs), have been studied for their application as hole-transporting materials in organic electronics, highlighting their utility in modern material science. nih.gov

Occurrence of Related Hydroxymethyl Dihydrobenzofuran in Natural Products

The 2,3-dihydrobenzofuran (B1216630) skeleton is a common motif found in a wide array of natural products isolated from plants, fungi, and bacteria. researchgate.netnih.gov These compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govrsc.org

While structurally distinct from this compound, the related hydroxymethyl dihydrobenzofuran moiety is a key feature in several bioactive natural products. A notable example is vibsanol, a lignan (B3055560) isolated from Viburnum awabuki, which contains a 2-aryl-3-hydroxymethyl-2,3-dihydrobenzofuran structure and shows moderate inhibitory activity against lipid peroxidation. rsc.org Other complex natural products incorporating the dihydrobenzofuran core include Rocaglamide and Furaquinocin A. researchgate.net The prevalence of this structural unit in nature underscores its significance as a privileged scaffold for biological interactions and has made it an attractive target for total synthesis. rsc.org

Future Research Directions in 2 Hydroxymethyl 2,3 Dihydrofuran 3 Ol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Methodologies

The synthesis of substituted 2,3-dihydrofurans has been the subject of considerable research, with a variety of methods being developed. However, the specific, efficient, and environmentally friendly synthesis of 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol remains a key challenge. Future research should prioritize the development of catalytic, atom-economical, and sustainable methods.

A promising avenue lies in the adaptation of existing metal-catalyzed cyclization reactions. For instance, iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols has proven effective for the synthesis of 2,3-dihydrofurans. organic-chemistry.org The development of a suitable allenic precursor could provide a direct and mild route to the target molecule. Similarly, molybdenum-catalyzed cycloisomerization of homopropargylic alcohols presents another potential strategy. orgsyn.org The use of earth-abundant and non-toxic metals like iron would be particularly advantageous from a green chemistry perspective. organic-chemistry.org

Organocatalysis offers another attractive approach, avoiding the use of potentially toxic and expensive metal catalysts. Tandem Knoevenagel-Michael cyclizations, for example, have been successfully employed for the synthesis of other highly functionalized 2,3-dihydrofurans and could be adapted for the synthesis of the title compound. nih.gov

To systematically explore these possibilities, a comparative study of different catalytic systems could be undertaken, as summarized in the table below.

| Catalytic System | Potential Precursor Type | Key Advantages |

| Iron Catalysis | α-Allenic diols | Earth-abundant metal, mild reaction conditions |

| Molybdenum Catalysis | Homopropargylic triols | High efficiency for cycloisomerization |

| Palladium/Platinum Catalysis | Substituted 2,5-dihydrofurans | Isomerization of readily available starting materials |

| Organocatalysis | α-Tosyloxy ketones and aldehydes | Avoidance of metal catalysts, mild conditions |

| Copper Catalysis | β-Alkoxy/phenoxy enones | High yields for electrocyclization reactions |

This table is generated based on existing research on the synthesis of 2,3-dihydrofuran (B140613) derivatives and proposes potential applications for the synthesis of this compound.

Exploration of Undiscovered Reactivity Pathways and Cascade Reactions

The unique arrangement of functional groups in this compound opens the door to a wide range of potential chemical transformations that have yet to be explored. Future research should focus on harnessing the interplay between the hydroxyl groups and the dihydrofuran ring to initiate novel reactivity and design elegant cascade reactions.

The presence of two hydroxyl groups allows for selective protection and activation, enabling regioselective transformations. For example, selective tosylation or mesylation of the primary hydroxyl group could be followed by intramolecular nucleophilic attack by the secondary hydroxyl group to form a bicyclic ether, a scaffold of potential interest in medicinal chemistry.

The enol ether moiety of the 2,3-dihydrofuran ring is a key functional group for further elaboration. It can participate in a variety of reactions, including electrophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. For instance, a Heck reaction with aryl halides could be used to introduce an aryl substituent at the 2-position, a common transformation for 2,3-dihydrofurans. organic-chemistry.org

Cascade reactions that form multiple bonds in a single operation are highly desirable for their efficiency. A potential cascade could involve an initial oxidation of the secondary alcohol to a ketone, followed by an intramolecular aldol-type reaction with the hydroxymethyl group, leading to the formation of a fused bicyclic system. The exploration of such cascade reactions, triggered by a single catalytic event, would be a significant advance.

| Reaction Type | Potential Transformation | Significance |

| Intramolecular Cyclization | Formation of bicyclic ethers | Access to novel heterocyclic scaffolds |

| Heck Reaction | Arylation at the 2-position | C-C bond formation and molecular diversification |

| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions | Construction of complex polycyclic systems |

| Cascade Reactions | Oxidation/intramolecular aldol (B89426) | Efficient synthesis of fused bicyclic products |

This table outlines potential, yet unexplored, reactivity pathways for this compound based on the known chemistry of its constituent functional groups.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

The application of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. For a molecule like this compound, where experimental data is scarce, computational modeling can provide invaluable predictive insights and guide experimental design.

Future research should leverage DFT to:

Elucidate Reaction Mechanisms: For the proposed synthetic routes, DFT calculations can be used to map out the reaction energy profiles, identify transition states, and determine the most favorable reaction pathways. rsc.orgresearchgate.netpku.edu.cn This is particularly important for understanding the regioselectivity and stereoselectivity of catalytic reactions.

Predict Reactivity: Computational models can be used to predict the outcome of unexplored reactions. mit.edu By calculating parameters such as frontier molecular orbital energies and atomic charges, it may be possible to forecast whether a proposed transformation is likely to be successful before committing to extensive experimental work.

Design Novel Catalysts: For the metal-catalyzed syntheses, computational modeling can aid in the rational design of ligands that could enhance the efficiency and selectivity of the catalyst for the specific substrate.

For instance, DFT studies on the hydrogenation and ring-opening of furan (B31954) on palladium surfaces have provided deep mechanistic insights that could be extrapolated to understand the stability and reactivity of the dihydrofuran ring in the target molecule under various conditions. rsc.orgresearchgate.net Similarly, computational investigations into cycloaddition reactions involving furan derivatives can inform the design of experiments aimed at exploring the dienophilic or dienic nature of this compound. pku.edu.cn

The synergy between computational prediction and experimental validation will be crucial for accelerating the exploration of the chemistry of this promising molecule, ultimately saving time and resources. mit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.